molecular formula C18H16N2O4S B15023195 Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Cat. No.: B15023195
M. Wt: 356.4 g/mol
InChI Key: MYXAQSVSDHTKPH-UHFFFAOYSA-N
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Description

Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a complex organic compound that features a thiazolidine ring, an aniline group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves a multi-step process. One common method includes the reaction of aniline with a thiazolidine-2,4-dione derivative under controlled conditions to form the thiazolidinyl intermediate. This intermediate is then reacted with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and aniline group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-24-17(22)13-7-5-6-12(10-13)11-20-16(21)15(25-18(20)23)19-14-8-3-2-4-9-14/h2-10,15,19H,11H2,1H3

InChI Key

MYXAQSVSDHTKPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3

Origin of Product

United States

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